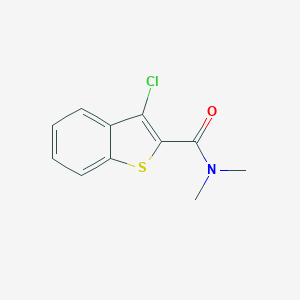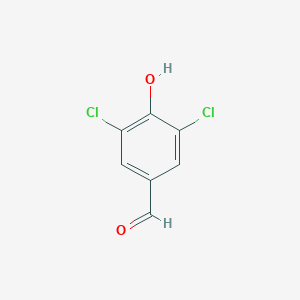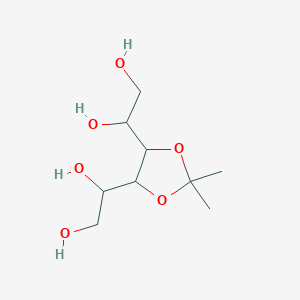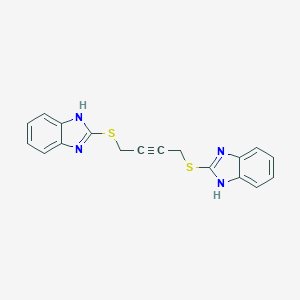
7-Allyloxycoumarin
描述
7-Allyloxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as fluorescent dyes. This compound, specifically, is characterized by the presence of an allyloxy group at the seventh position of the coumarin core, which imparts unique chemical and physical properties to the molecule.
作用机制
Target of Action
7-Allyloxycoumarin is a coumarin derivative that has been used in various applications due to its unique properties It is known that coumarin derivatives can interact with a variety of biological targets, depending on their specific structure and functional groups .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets via hydrogen bonds and π–π interactions . These interactions can lead to changes in the physical and chemical properties of the target molecules, thereby affecting their function .
Biochemical Pathways
Coumarins, including this compound, originate from the phenylpropanoid pathway in plants . They play crucial roles in various biological processes such as defense against phytopathogens, response to abiotic stresses, regulation of oxidative stress, and potentially hormonal regulation . .
Pharmacokinetics
The properties of coumarin derivatives can vary widely depending on their specific structure and functional groups .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its fluorescence properties . It has been used in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry . Moreover, it has been used to selectively detect 2,4,6-trichlorophenol by solid fluorescence detection .
生化分析
Biochemical Properties
7-Allyloxycoumarin plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules through hydrogen bonds and π–π interactions . For instance, this compound has been used as a fluorescent functional monomer in molecularly imprinted sensors, where it recognizes target molecules via these interactions . Additionally, this compound has been shown to exhibit photo-physical properties, making it useful in the study of thin film materials .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of coumarin, including this compound, have demonstrated anti-angiogenic effects through the induction of cellular apoptosis in developing embryos of zebrafish
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to form hydrogen bonds and π–π interactions allows it to selectively recognize and bind to target molecules . This binding can lead to enzyme inhibition or activation, depending on the context. For example, this compound has been used in the synthesis of molecularly imprinted polymers, where it acts as a recognition element for specific analytes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, the photo-physical properties of this compound derivatives have been studied in thin film materials, revealing changes in aggregation behaviors and current–voltage characteristics over time . These findings highlight the importance of considering temporal effects when studying the biochemical properties of this compound.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Research has shown that the compound can exhibit dose-dependent effects, including potential toxic or adverse effects at high doses. For example, studies on the anti-angiogenic effects of this compound in zebrafish embryos have demonstrated dose-dependent impairments in blood vessel patterning and increased cellular apoptosis . These findings underscore the need for careful dosage considerations when using this compound in experimental settings.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. For instance, the compound’s ability to form hydrogen bonds and π–π interactions may facilitate its transport across cellular membranes and its accumulation in specific tissues . Studies on the distribution of this compound in thin film materials have also provided insights into its localization and aggregation behaviors .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the use of this compound in molecularly imprinted polymers has demonstrated its ability to selectively recognize and bind to target molecules within specific subcellular locations . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical properties and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Allyloxycoumarin typically involves the reaction of 7-hydroxycoumarin with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions. The general reaction scheme is as follows:
7-Hydroxycoumarin+Allyl BromideK2CO3,Acetone, Refluxthis compound
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to improve yield and purity. This could include the use of phase transfer catalysts, continuous flow reactors, and advanced purification techniques to scale up the production efficiently.
化学反应分析
Types of Reactions: 7-Allyloxycoumarin can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The coumarin core can be reduced under specific conditions to form dihydrocoumarins.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products:
Epoxides: Formed from the oxidation of the allyloxy group.
Dihydrocoumarins: Resulting from the reduction of the coumarin core.
Substituted Coumarins: Various derivatives depending on the nucleophile used in substitution reactions.
科学研究应用
7-Allyloxycoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Employed in the study of enzyme activities, particularly those involving cytochrome P450 enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
相似化合物的比较
7-Methoxycoumarin: Similar structure but with a methoxy group instead of an allyloxy group.
7-Hydroxycoumarin: The parent compound without any substitution at the seventh position.
7-Ethoxycoumarin: Contains an ethoxy group at the seventh position.
Uniqueness: 7-Allyloxycoumarin is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and fluorescence properties compared to its analogs. This makes it particularly useful in applications requiring specific interactions and high sensitivity .
属性
IUPAC Name |
7-prop-2-enoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-2-7-14-10-5-3-9-4-6-12(13)15-11(9)8-10/h2-6,8H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNHWLBNDYLDEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30316227 | |
| Record name | 7-ALLYLOXYCOUMARIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30316227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31005-03-5 | |
| Record name | 7-Allyloxycoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31005-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Allyloxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031005035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC301050 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301050 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-ALLYLOXYCOUMARIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30316227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the Claisen rearrangement of 7-allyloxycoumarin compared to other substituted coumarins?
A1: The Claisen rearrangement of 7-allyloxycoumarins exhibits fascinating regioselectivity depending on the substituents present on the coumarin ring. While this compound itself preferentially undergoes rearrangement to the 8-position forming 8-allyl-7-hydroxycoumarin [, ], the presence of specific groups can alter this behavior. For instance, 4-methyl-7-allyloxycoumarin rearranges to the 8-position in N,N-dimethylaniline and to the 6-position in N,N-diethylaniline []. Interestingly, when a labile group like bromine [, ] or iodine [] occupies the 8-position, it is typically lost during the rearrangement, leading to the formation of the 6-allyl isomer. This suggests that the presence and nature of substituents significantly influence the regiochemical outcome of the Claisen rearrangement in this compound derivatives.
Q2: How does the presence of a bromine substituent at the 8-position of this compound affect its reactivity in Claisen rearrangement?
A2: Research indicates that a bromine substituent at the 8-position of this compound (forming 7-allyloxy-8-bromocoumarin) is readily removed during Claisen rearrangement []. Instead of the bromine migrating, the reaction yields 6-allyl-7-hydroxycoumarin, signifying a preference for allyl group migration to the 6-position when the 8-position is occupied by a labile group. This observation highlights the potential for synthesizing specific coumarin isomers by exploiting the reactivity of strategically placed substituents.
Q3: Beyond its use in synthesizing substituted coumarins, what other applications have been explored for this compound?
A3: this compound's ability to undergo photodimerization has led to its incorporation into hybrid materials []. Researchers successfully synthesized a stable syn-ht photodimer of this compound and incorporated it into a polysilsesquioxane network. This resulted in a photoresponsive hybrid glass material capable of forming fluorescent patterns upon irradiation with UV light. This demonstrates the potential of this compound and its derivatives in developing advanced functional materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B186869.png)
![1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B186870.png)










![3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B186890.png)
